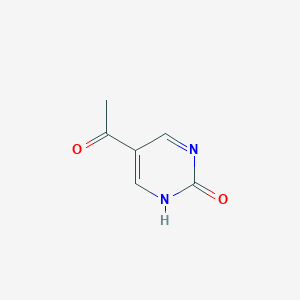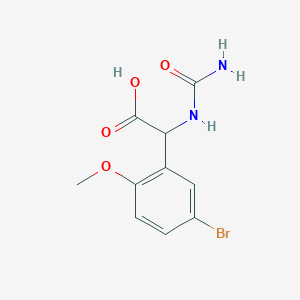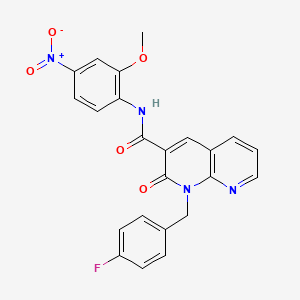
1-(2-Hydroxypyrimidin-5-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Hydroxypyrimidin-5-yl)ethanone is a chemical compound with the molecular formula C6H6N2O2 and a molecular weight of 138.13 g/mol . It is also known by its IUPAC name, 5-acetyl-2(1H)-pyrimidinone . This compound is characterized by the presence of a pyrimidine ring substituted with a hydroxyl group and an ethanone group.
Métodos De Preparación
The synthesis of 1-(2-Hydroxypyrimidin-5-yl)ethanone can be achieved through various synthetic routes. One common method involves the cyclization of 1-(2-methyl-2H-tetrazole-5-yl)ethanone with a Vinamidinium salt . This reaction introduces the pyrimidine ring into the structure. Industrial production methods may vary, but they typically involve similar cyclization reactions under controlled conditions to ensure high purity and yield.
Análisis De Reacciones Químicas
1-(2-Hydroxypyrimidin-5-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2-Hydroxypyrimidin-5-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Hydroxypyrimidin-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(2-Hydroxypyrimidin-5-yl)ethanone can be compared with other similar compounds, such as:
5-acetyl-2(1H)-pyrimidinone: This compound shares a similar structure but may have different functional groups.
1-(2-methyl-2H-tetrazole-5-yl)ethanone: This compound is used as a precursor in the synthesis of this compound.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
Propiedades
IUPAC Name |
5-acetyl-1H-pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4(9)5-2-7-6(10)8-3-5/h2-3H,1H3,(H,7,8,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVKOPTGVTQBZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=O)N=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2459288.png)


![4-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazine-1-carbonyl}aniline](/img/structure/B2459297.png)
![1-(3-BROMOPHENYL)-N-[2-(3-METHYL-1,2-OXAZOL-5-YL)ETHYL]-5-OXOPYRROLIDINE-3-CARBOXAMIDE](/img/structure/B2459299.png)

![Methyl 4-{[(3-chloro-2-methylphenyl)carbamoyl]methoxy}-6,7-dimethoxyquinoline-2-carboxylate](/img/structure/B2459301.png)
![1-[(4-methoxyphenyl)methyl]-3-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]urea](/img/structure/B2459303.png)


![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B2459307.png)

![3,4,5-triethoxy-N-[4-(1H-pyrazol-3-yl)phenyl]benzamide](/img/structure/B2459309.png)
